molecular formula C12H9NO5 B11867242 7-Methoxyquinoline-2,3-dicarboxylic acid CAS No. 948290-89-9

7-Methoxyquinoline-2,3-dicarboxylic acid

Cat. No.: B11867242
CAS No.: 948290-89-9
M. Wt: 247.20 g/mol
InChI Key: KDUYKRJAIPVUFN-UHFFFAOYSA-N
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Description

7-Methoxyquinoline-2,3-dicarboxylic acid is a chemical compound with the molecular formula C₁₂H₉NO₅ and a molecular weight of 247.2 g/mol . This compound is characterized by a quinoline ring substituted with a methoxy group at the 7th position and carboxylic acid groups at the 2nd and 3rd positions. It is primarily used in research settings, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinoline-2,3-dicarboxylic acid typically involves the reaction of a dichlorosuccinate with an amine, followed by further reactions with aniline and a Vilsmeier reagent . The process can be summarized as follows:

    Reaction of Dichlorosuccinate with Amine: The dichlorosuccinate is reacted with a minimum of 3 molar equivalents of an amine in an inert solvent at temperatures ranging from 25°C to reflux for 1 to 24 hours.

    Reaction with Aniline: The resulting mixture is further reacted with aniline in an inert organic solvent containing an organic acid (e.g., acetic acid) at temperatures between 25°C and 90°C for 1 to 24 hours.

    Formation of Dialkyl Quinoline-2,3-dicarboxylate: The anilinofumarate formed is reacted with a Vilsmeier reagent in the presence of a hydrocarbon or chlorinated hydrocarbon solvent at 40°C to 110°C.

    Hydrolysis: The dialkyl quinoline-2,3-dicarboxylate is then hydrolyzed to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications, ensuring appropriate reaction conditions and safety measures are maintained.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyquinoline-2,3-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

7-Methoxyquinoline-2,3-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxyquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 7-Methoxyquinoline-2,3-dicarboxylic acid is unique due to the presence of the methoxy group at the 7th position, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds .

Biological Activity

7-Methoxyquinoline-2,3-dicarboxylic acid (MQDCA) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MQDCA, focusing on its cytotoxicity, antiviral potential, and mechanisms of action based on various studies.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by two carboxylic acid functional groups and a methoxy substituent. Its molecular formula is C11H9O5C_{11}H_{9}O_{5}, and it has been synthesized through various methods, including condensation reactions involving substituted quinolines.

Cytotoxic Activity

Cytotoxicity Against Cancer Cell Lines

Several studies have evaluated the cytotoxic effects of MQDCA against various cancer cell lines. The compound exhibits significant cytotoxicity, particularly against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
MCF-725.4
HepG219.4
HeLa35.0

The cytotoxic mechanism appears to involve the induction of apoptosis, as evidenced by morphological changes in treated cells and reduced cell viability in a concentration-dependent manner.

Antiviral Activity

Inhibition of Hepatitis B Virus (HBV)

Recent research has highlighted the potential of MQDCA as an antiviral agent. In vitro studies demonstrated that MQDCA effectively inhibits HBV replication in HepG2 cells transfected with NTCP (sodium taurocholate co-transporting polypeptide), which is essential for HBV entry into hepatocytes. The compound exhibited low cytotoxicity while maintaining significant antiviral activity at concentrations around 10 µM.

The biological activity of MQDCA can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Viral Replication : By interfering with viral entry mechanisms and replication processes, MQDCA shows promise as an antiviral agent.
  • Interference with Cellular Functions : MQDCA may disrupt critical cellular processes such as inflammation and angiogenesis, contributing to its anticancer properties.

Case Studies and Research Findings

A notable study conducted by researchers aimed to synthesize and evaluate the biological activity of several quinoline derivatives, including MQDCA. The findings indicated that MQDCA's structural characteristics significantly enhance its biological efficacy compared to other derivatives.

Example Case Study: Anticancer Activity

In a comparative study, MQDCA was tested alongside other quinoline derivatives against MCF-7 and HeLa cell lines. The results showed that MQDCA had one of the lowest IC50 values among the tested compounds, indicating superior cytotoxicity.

Properties

CAS No.

948290-89-9

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

7-methoxyquinoline-2,3-dicarboxylic acid

InChI

InChI=1S/C12H9NO5/c1-18-7-3-2-6-4-8(11(14)15)10(12(16)17)13-9(6)5-7/h2-5H,1H3,(H,14,15)(H,16,17)

InChI Key

KDUYKRJAIPVUFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C(=O)O)C(=O)O

Origin of Product

United States

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